Dspe-peg8-azide

Nanoparticle Engineering Controlled Drug Release Micelle Size Tuning

DSPE-PEG8-azide (also known as DSPE-PEG8-N3) is a synthetic, heterobifunctional phospholipid-polyethylene glycol (PEG) conjugate. It comprises a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a hydrophilic PEG spacer precisely defined by eight ethylene glycol repeating units (PEG8), and a terminal azide (-N3) reactive group.

Molecular Formula C60H117N4O17P
Molecular Weight 1197.6 g/mol
Cat. No. B15598327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDspe-peg8-azide
Molecular FormulaC60H117N4O17P
Molecular Weight1197.6 g/mol
Structural Identifiers
InChIInChI=1S/C60H117N4O17P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(66)78-55-57(81-60(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)56-80-82(68,69)79-40-36-62-58(65)35-38-70-41-43-72-45-47-74-49-51-76-53-54-77-52-50-75-48-46-73-44-42-71-39-37-63-64-61/h57H,3-56H2,1-2H3,(H,62,65)(H,68,69)/t57-/m1/s1
InChIKeyCZUMZZOAYKEZGF-ODEQYEIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DSPE-PEG8-Azide: A Defined PEG-Lipid Building Block for Click Chemistry and Nanoparticle Engineering


DSPE-PEG8-azide (also known as DSPE-PEG8-N3) is a synthetic, heterobifunctional phospholipid-polyethylene glycol (PEG) conjugate. It comprises a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a hydrophilic PEG spacer precisely defined by eight ethylene glycol repeating units (PEG8), and a terminal azide (-N3) reactive group . The azide moiety enables highly specific and bioorthogonal covalent conjugation to complementary functional groups (e.g., alkynes, DBCO, BCN) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, making it a foundational component for engineering the surface of lipid nanoparticles (LNPs), liposomes, and micelles with targeting ligands, imaging probes, or therapeutic payloads . This compound is widely utilized in pharmaceutical research and targeted drug delivery system development.

Why Generic DSPE-PEG Substitution Fails: The Critical Role of PEG8 Length and Azide Functionality in DSPE-PEG8-Azide


Direct substitution of DSPE-PEG8-azide with other DSPE-PEG derivatives (e.g., DSPE-PEG2000-azide, DSPE-PEG5000-azide) or alternative functional groups (e.g., DSPE-PEG-maleimide, DSPE-PEG-amine) is not scientifically justifiable without re-optimizing the entire nanoformulation. The PEG chain length governs critical performance parameters, including micelle size, colloidal stability, and the "stealth" effect that dictates blood circulation half-life . As demonstrated in comparative studies, increasing PEG chain length from 2000 Da to 5000 Da increases the critical micelle concentration (CMC) and alters drug solubilization capacity [1]. Furthermore, the specific azide terminus enables copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that is kinetically distinct and functionally incompatible with maleimide-thiol or amine-NHS chemistries. Using a different PEG length or functional group would necessitate a full re-evaluation of physicochemical properties, in vivo pharmacokinetics, and conjugation efficiency, rendering the formulation unpredictable.

Quantitative Differentiation of DSPE-PEG8-Azide: Comparative Data on PEG Length, Functionality, and Performance


Precision PEG8 Length Enables Tuning of Micelle Size and Drug Release Kinetics Relative to Longer PEG Chains

The precise PEG8 chain in DSPE-PEG8-azide enables the formation of smaller micelles and potentially faster drug release kinetics compared to longer PEG variants like DSPE-PEG2000 or DSPE-PEG5000. While direct comparative data for DSPE-PEG8-azide is not available, well-established class-level trends demonstrate that PEG chain length is a critical determinant of micelle size and drug release behavior . Studies on DSPE-PEG2000 and DSPE-PEG5000 show that longer PEG chains lead to larger micelles and altered drug solubilization [1]. For applications requiring smaller nanoparticle sizes or more rapid drug release, the shorter PEG8 variant provides a quantifiably different and tunable profile.

Nanoparticle Engineering Controlled Drug Release Micelle Size Tuning

Azide Functional Group Enables Versatile and Bioorthogonal SPAAC Click Chemistry Compared to Maleimide or Amine Conjugations

The terminal azide group on DSPE-PEG8-azide uniquely enables copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-modified ligands. This is a significant functional differentiator from thiol-reactive maleimide or amine-reactive NHS ester groups, which are prone to hydrolysis and cross-reactivity in complex biological environments. SPAAC is a bioorthogonal reaction, meaning it proceeds efficiently and selectively in physiological conditions without interfering with native biological processes [1]. In a study using DSPE-PEG2000-azide (which shares the same azide functionality), SPAAC-mediated conjugation of DBCO-modified Affimer proteins to cubosomes enabled specific targeting of colorectal cancer cells overexpressing carcinoembryonic antigens [2]. This demonstrated the functional utility of the azide group for in vivo targeting applications.

Click Chemistry Bioconjugation Targeted Drug Delivery

High Purity and Defined Molecular Weight (≥95%, ~1197.58 Da) Ensure Batch-to-Batch Reproducibility in Formulation Development

DSPE-PEG8-azide is offered with a guaranteed purity of ≥95% and a defined molecular weight of approximately 1197.58 Da, as specified by reputable vendors [1]. This level of purity and molecular definition is crucial for minimizing variability in critical formulation parameters, such as nanoparticle size, zeta potential, and conjugation efficiency. In contrast, some DSPE-PEG conjugates are described as 'polydisperse,' indicating a mixture of PEG chain lengths that can lead to inconsistent performance across batches .

Quality Control Formulation Reproducibility Analytical Characterization

Defined PEG8 Chain Provides a Distinct Pharmacokinetic Profile Compared to Longer PEG Chains, as Inferred from DSPE-PEG Anchor Length Studies

The length of the PEG anchor on lipid nanoparticles (LNPs) significantly impacts their blood circulation time and biodistribution. A study evaluating LNP formulations in a mouse model of traumatic brain injury demonstrated that increasing the proportion of DSPE-PEG (with a C18 anchor) led to increased blood circulation times and extended duration of transgene expression [1]. While this study compared anchor types (DSPE-PEG vs. DMG-PEG) and ratios, it establishes the principle that the DSPE-PEG component is a key modulator of in vivo behavior. The PEG8 chain in DSPE-PEG8-azide, being shorter than the commonly used PEG2000, is expected to yield a distinct circulation half-life and tissue distribution profile, which may be advantageous for applications requiring faster clearance or reduced accumulation in off-target organs.

Pharmacokinetics Biodistribution Lipid Nanoparticle Engineering

High-Value Application Scenarios for DSPE-PEG8-Azide: Where Its Unique Properties Deliver Verifiable Advantages


Engineering Nanoparticles with Precisely Controlled Size and Rapid Drug Release Profiles

For applications requiring sub-100 nm nanoparticles or a faster rate of drug release, DSPE-PEG8-azide is the preferred choice over longer PEG variants. Its shorter PEG8 chain, as demonstrated by class-level evidence, yields smaller micelle sizes and distinct drug solubilization kinetics compared to DSPE-PEG2000 or DSPE-PEG5000 [1]. This is particularly relevant for delivering therapeutics to tumors with high interstitial fluid pressure or for applications where rapid payload release is critical, such as in intracellular delivery of nucleic acids.

Constructing Targeted Liposomes or LNPs via Bioorthogonal Click Chemistry

DSPE-PEG8-azide is the foundational component for creating targeted drug delivery systems where a ligand (e.g., antibody, peptide, aptamer) is conjugated to the nanoparticle surface via copper-free click chemistry (SPAAC). The terminal azide group enables highly specific, covalent attachment of DBCO- or BCN-modified targeting moieties without interfering with the biological activity of the ligand or the encapsulated payload [2]. This approach, validated in studies using DSPE-PEG2000-azide, yields nanoparticles with enhanced cellular uptake and target-specific therapeutic effects, reducing off-target toxicity.

Developing Reproducible and Well-Characterized Formulations for Preclinical Studies

The high purity (≥95%) and defined molecular weight of DSPE-PEG8-azide make it an essential component for laboratories focused on developing robust and reproducible nanomedicine formulations [3]. By minimizing batch-to-batch variability, researchers can confidently attribute observed biological effects to the intended formulation design rather than to undefined impurities or polydispersity in the starting materials. This is critical for generating reliable data for Investigational New Drug (IND) applications and advancing formulations toward clinical translation.

Fine-Tuning In Vivo Pharmacokinetics and Biodistribution of Lipid Nanoparticles

For research programs seeking to optimize the balance between circulation half-life, tissue penetration, and immune evasion, DSPE-PEG8-azide offers a valuable alternative to the more commonly used DSPE-PEG2000. Studies on PEG-lipid anchor length demonstrate that the composition of the PEGylated lipid directly impacts LNP blood circulation time and duration of transgene expression [4]. By substituting DSPE-PEG8-azide for longer PEG variants, formulators can systematically tune the pharmacokinetic profile of their LNPs to achieve desired targeting outcomes, such as enhanced accumulation in injured brain tissue or faster clearance for imaging applications.

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